1,2-Benzisothiazole-3-acetamide
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Overview
Description
1,2-Benzisothiazole-3-acetamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
1,2-Benzisothiazole-3-acetamide, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . The primary targets of BIT are microorganisms such as bacteria, fungi, and yeasts . It acts as a microbicide and fungicide, inhibiting the growth of these organisms .
Mode of Action
BIT’s mode of action is primarily as a microbicide and fungicide . It interacts with the microorganisms, disrupting their normal functions and preventing their growth
Biochemical Pathways
The biochemical pathways affected by BIT are those involved in the growth and reproduction of microorganisms . By inhibiting these pathways, BIT prevents the proliferation of bacteria, fungi, and yeasts, thereby acting as a preservative .
Pharmacokinetics
It is known that bit is used in concentrations between 50 and 500 ppm in various applications . Its bioavailability would depend on the specific application and the environment in which it is used.
Result of Action
The result of BIT’s action is the inhibition of growth of microorganisms, thereby preserving the integrity of the products in which it is used . This includes a wide range of products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
Action Environment
The action of BIT can be influenced by environmental factors such as temperature, pH, and the presence of other substances . For example, in paints, it is commonly used alone or as a mixture with methylisothiazolinone . The efficacy and stability of BIT can also be affected by these factors.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazole-3-acetamide can be synthesized through several methods. One common synthetic route involves the condensation reaction between 1,2-benzisothiazole-3-acetic acid and alkylamines. The reaction typically requires the use of a coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloroethane .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole-3-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazole compounds.
Scientific Research Applications
1,2-Benzisothiazole-3-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of herbicides and antifouling coatings
Comparison with Similar Compounds
1,2-Benzisothiazole-3-acetamide can be compared with other similar compounds such as benzoxazole and benzisoxazole derivatives. These compounds share a similar heterocyclic structure but differ in their biological activities and applications:
Properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKQLQOVISMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29273-65-2 |
Source
|
Record name | 2-(1,2-benzisothiazol-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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